Cas no 17580-20-0 (1-Chlor-2-(p-phenylbenzoyl)ethan)
17580-20-0 structure
Product Name:1-Chlor-2-(p-phenylbenzoyl)ethan
CAS-nummer:17580-20-0
MF:C15H13ClO
MW:244.716123342514
CID:906369
PubChem ID:235086
Update Time:2025-04-19
1-Chlor-2-(p-phenylbenzoyl)ethan Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-Chlor-2-(p-phenylbenzoyl)ethan
- 1-biphenyl-4-yl-2-valeryloxy-ethanone;3-Chlor-4'-phenyl-propiophenon;1-Biphenyl-4-yl-3-chlor-propan-1-on;1-Biphenyl-4-yl-2-valeryloxy-aethanon;4-(3-chloropropionyl)-biphenyl;1-biphenyl-4-yl-3-chloro-propan-1-one;Valeriansaeure-4-phenyl-phenacylester;
- SCHEMBL9218253
- NSC-36078
- DTXSID10284177
- 4-(3-chloropropionyl)-biphenyl
- 1-(biphenyl-4-yl)-3-chloropropan-1-one
- WOWJDSIOZZVYNR-UHFFFAOYSA-N
- NSC36078
- 17580-20-0
-
- Inchi: 1S/C15H13ClO/c16-11-10-15(17)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2
- InChI-sleutel: WOWJDSIOZZVYNR-UHFFFAOYSA-N
- LACHT: ClCCC(C1C=CC(=CC=1)C1C=CC=CC=1)=O
Berekende eigenschappen
- Exacte massa: 244.06500
- Monoisotopische massa: 244.065
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 4
- Complexiteit: 237
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.3
- Topologisch pooloppervlak: 17.1Ų
Experimentele eigenschappen
- Dichtheid: 1.142
- Kookpunt: 390.7°C at 760 mmHg
- Vlampunt: 216.4°C
- Brekindex: 1.57
- PSA: 17.07000
- LogboekP: 4.16520
1-Chlor-2-(p-phenylbenzoyl)ethan Gerelateerde literatuur
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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